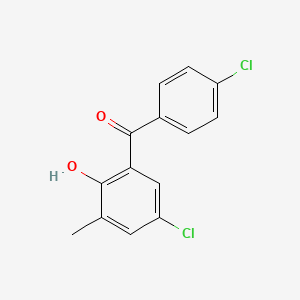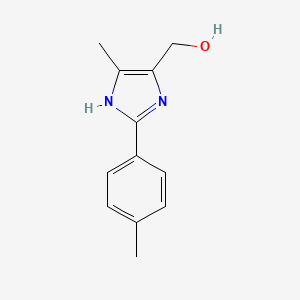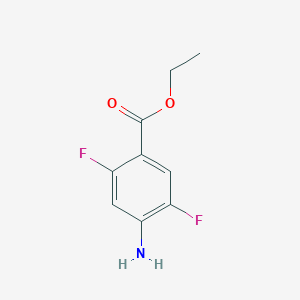![molecular formula C14H12O B8761755 [1,1'-Biphenyl]-4-ol, 4'-ethenyl- CAS No. 93249-93-5](/img/structure/B8761755.png)
[1,1'-Biphenyl]-4-ol, 4'-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-ol, 4’-ethenyl-: is an organic compound with the molecular formula C14H12 and a molecular weight of 180.2451 g/mol . It is also known by other names such as Biphenyl, 4-vinyl- and p-Phenylstyrene . This compound consists of two benzene rings connected by a single bond, with a hydroxyl group (-OH) on one ring and an ethenyl group (-CH=CH2) on the other .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- can be achieved through various methods. One common method involves the vinylation of biphenyl . This process typically includes the reaction of biphenyl with vinyl halides in the presence of a palladium catalyst under basic conditions . Another method involves the Grignard reaction , where a Grignard reagent reacts with a suitable biphenyl derivative to introduce the ethenyl group .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- often involves large-scale catalytic processes . These processes utilize palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This method is favored due to its high efficiency and selectivity in producing the desired compound .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, such as nitration or halogenation .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of ethyl derivatives
Substitution: Formation of nitro or halogenated biphenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 4’-ethenyl- is used as a building block for the synthesis of more complex organic molecules . It is also employed in polymer chemistry for the production of polystyrene derivatives .
Biology and Medicine: . It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-ol, 4’-ethenyl- is used in the manufacture of plastics and resins . It is also utilized in the production of high-performance materials such as liquid crystal displays (LCDs) .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- involves its ability to interact with various molecular targets through electrophilic aromatic substitution . The ethenyl group can undergo polymerization reactions , forming long chains that contribute to the compound’s applications in polymer chemistry . Additionally, the hydroxyl group can participate in hydrogen bonding , influencing the compound’s physical properties and reactivity .
Comparación Con Compuestos Similares
Biphenyl: Lacks the hydroxyl and ethenyl groups, making it less reactive in certain chemical reactions.
4-Vinylbiphenyl: Similar structure but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Phenylstyrene: Similar to 4-vinylbiphenyl but with different substituents on the benzene rings.
Uniqueness: The presence of both the hydroxyl and ethenyl groups in [1,1’-Biphenyl]-4-ol, 4’-ethenyl- makes it unique in its reactivity and applications . The hydroxyl group allows for hydrogen bonding , while the ethenyl group enables polymerization and other reactions . This combination of functional groups enhances its versatility in various scientific and industrial applications .
Propiedades
Número CAS |
93249-93-5 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
4-(4-ethenylphenyl)phenol |
InChI |
InChI=1S/C14H12O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h2-10,15H,1H2 |
Clave InChI |
BWZNAPOWXNNKME-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


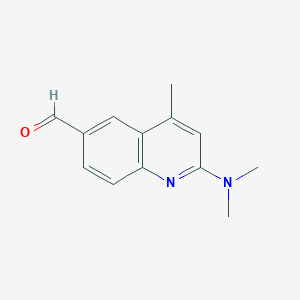
![Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B8761690.png)
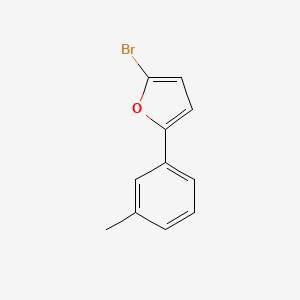
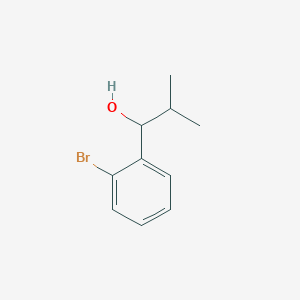
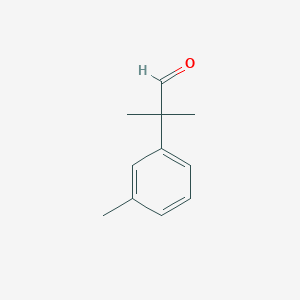
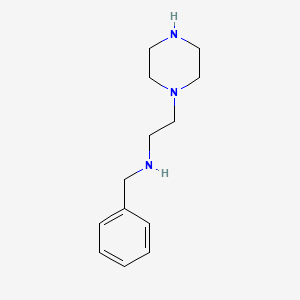
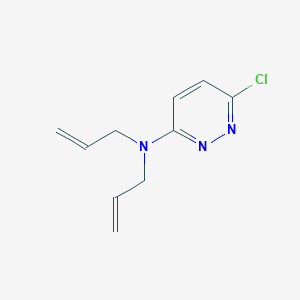
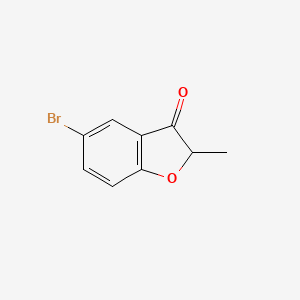
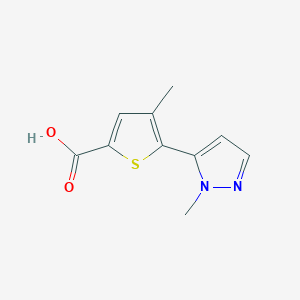
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
